molecular formula C15H17F2N3O3S2 B12209214 2-{[1-(2,4-difluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide

2-{[1-(2,4-difluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide

Cat. No.: B12209214
M. Wt: 389.4 g/mol
InChI Key: FSDRYXQUIDZWMZ-UHFFFAOYSA-N
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Description

The compound 2-{[1-(2,4-difluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide is a structurally complex heterocyclic molecule featuring a fused thienoimidazole core with a 2,4-difluorophenyl substituent, a sulfonyl (5,5-dioxido) group, and a dimethylacetamide side chain linked via a sulfanyl bridge. Key structural attributes include:

  • 2,4-Difluorophenyl group: Electron-withdrawing substituents that enhance metabolic stability and influence binding interactions in biological systems .
  • Dimethylacetamide moiety: Enhances lipophilicity and membrane permeability .

This compound’s synthesis likely involves multi-step protocols, such as nucleophilic substitution, cyclization, and sulfonation, akin to methods described for structurally related triazole and imidazole derivatives .

Properties

Molecular Formula

C15H17F2N3O3S2

Molecular Weight

389.4 g/mol

IUPAC Name

2-[[3-(2,4-difluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide

InChI

InChI=1S/C15H17F2N3O3S2/c1-19(2)14(21)6-24-15-18-11-7-25(22,23)8-13(11)20(15)12-4-3-9(16)5-10(12)17/h3-5,11,13H,6-8H2,1-2H3

InChI Key

FSDRYXQUIDZWMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NC2CS(=O)(=O)CC2N1C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-difluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide typically involves multiple steps. One common approach is the condensation of a thieno[3,4-d]imidazole derivative with a difluorophenyl compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-difluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-{[1-(2,4-difluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-difluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Class Key Features Key Differences Biological Relevance
Triazole-thiones [7–9] 5-(4-X-phenylsulfonyl)phenyl-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones Absence of thienoimidazole core; sulfur atom in triazole vs. fused thiophene Antifungal, antimicrobial activity
Imidazole derivatives [13] 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole Single fluorine substitution; lack of sulfonyl and sulfanyl-acetamide groups Anti-inflammatory, kinase inhibition
Nitroimidazoles [8] Nitro group at C2/C5 positions Electron-deficient nitro group vs. electron-withdrawing difluorophenyl Antitubercular activity
Sulfonyl-containing compounds [9] Dibenzothiophene, diphenyl sulfone No fused heterocycles; simpler sulfur architectures Dielectric properties, agrochemical applications

Physicochemical and Spectral Comparisons

  • IR Spectroscopy :
    • C=S Stretching : Observed at 1247–1255 cm⁻¹ in triazole-thiones vs. 1243–1258 cm⁻¹ in the target compound, indicating similar thiocarbonyl environments.
    • NH Stretching : Absent in the target compound (due to thione tautomer) but present in hydrazinecarbothioamides (3150–3319 cm⁻¹) .

Computational Similarity Assessment

  • Tanimoto Coefficient: Molecular fingerprint analysis (e.g., Morgan fingerprints) would highlight divergence from simpler imidazoles due to the fused thienoimidazole and sulfonyl groups .
  • Activity Cliffs : Despite structural similarity to inactive nitroimidazoles , the 2,4-difluorophenyl substitution may prevent activity loss via enhanced target affinity.

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound Triazole-thione [7] 2-(4-Fluorophenyl)imidazole [13]
Molecular Weight (g/mol) ~480 (estimated) ~420 ~280
LogP (Predicted) 2.8–3.5 2.1–2.6 3.0–3.4
Solubility (mg/mL) <0.1 (low, due to sulfonyl) 0.2–0.5 <0.05
Tautomeric Form Thione Thione Neutral imidazole

Table 2: Spectral Data Comparison

Spectral Feature Target Compound Triazole-thione [7] Hydrazinecarbothioamide [4]
C=S Stretch (cm⁻¹) 1243–1258 1247–1255 1243–1258
NH Stretch (cm⁻¹) Absent 3278–3414 3150–3319
C=O Stretch (cm⁻¹) 1663–1682 (acetamide) Absent 1663–1682

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